Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-
Description
Barbituric acid derivatives are characterized by substitutions at the C5 position, which critically influence their pharmacological, metabolic, and physicochemical properties.
Properties
CAS No. |
710-77-0 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-ethyl-5-(2-hydroxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O4/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14) |
InChI Key |
YMTYASPTCHULMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCO |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Methods
The foundational approach to synthesizing barbituric acid derivatives involves the condensation of substituted malonic esters with urea in the presence of a strong base. For 5-ethyl-5-(2-hydroxyethyl)barbituric acid, the reaction typically employs diethyl ethyl-(2-hydroxyethyl)malonate and urea under alkaline conditions.
Reaction Mechanism :
- Base Activation : Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) deprotonates urea, generating a nucleophilic species.
- Nucleophilic Attack : The enolate of the malonic ester attacks the electrophilic carbonyl carbon of urea.
- Cyclization : Elimination of ethanol and subsequent cyclization yields the barbituric acid core.
Key Conditions :
- Solvent : Absolute ethanol or methanol to prevent side reactions.
- Temperature : Reflux (78–110°C) for 8–12 hours to ensure complete cyclization.
- Molar Ratios :
Example Protocol :
- Dissolve 80 g diethyl ethyl-(2-hydroxyethyl)malonate in 500 mL dry ethanol.
- Add 30 g urea and 11.5 g sodium metal (to generate NaOEt in situ).
- Reflux for 8 hours, then acidify with HCl to precipitate the crude product.
Yield : ~59% after recrystallization.
Sodium Methoxide-Catalyzed Synthesis
Patents (CN102311394A/B) describe a scalable method using sodium methoxide (NaOMe) in methanol, which offers milder conditions compared to NaOEt.
Procedure :
- Elimination of Free Alkali : Ethyl acetate (3.5–5.8 kg) is added to NaOMe (29–31% w/w in methanol) and heated to reflux (85–87°C).
- Condensation : Introduce α-ethyl-α-(2-hydroxyethyl)malonate and urea.
- Distillation : Remove ethanol by distillation (105–110°C) to drive the reaction to completion.
- Acidification : Adjust pH to 3–4 with HCl to precipitate the crude product.
Advantages :
Purification and Recrystallization
Crude 5-ethyl-5-(2-hydroxyethyl)barbituric acid often contains residual urea and sodium salts. Purification involves:
- Decolorization : Treat with activated charcoal in ethanol-water (70:30 v/v).
- Recrystallization : Dissolve in hot ethanol, filter, and cool to 4°C for crystal formation.
Purity : >98% (HPLC) after recrystallization.
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 83–88°C | DSC |
| Molecular Formula | C₈H₁₂N₂O₄ | HRMS |
| Solubility | Ethanol, DMSO; insoluble in water | USP monograph |
| HPLC Purity | ≥98.0% | C18 column |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-ethyl-5-(2-hydroxyethyl)barbituric acid typically involves the condensation of ethyl malonate with urea under basic conditions. This process can yield various derivatives that exhibit differing pharmacological activities. The compound is part of a larger class known as barbiturates, which are characterized by their sedative and hypnotic properties.
Key Synthesis Steps:
- Condensation Reaction: Ethyl malonate is reacted with urea in the presence of a base (e.g., sodium ethoxide).
- Bromination: The resulting barbituric acid derivative can undergo bromination to modify its properties further.
- Hydroxylation: Hydroxylation at the second position enhances its solubility and biological activity.
Therapeutic Applications
5-Ethyl-5-(2-hydroxyethyl)barbituric acid has been studied for its potential therapeutic benefits, primarily in the following areas:
- Sedative and Hypnotic Effects: As part of the barbiturate family, this compound exhibits significant sedative effects, making it useful in treating anxiety and sleep disorders. It functions by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
- Anticonvulsant Properties: Barbiturates have long been used as anticonvulsants. Phenobarbital, a closely related compound, has been utilized for epilepsy management due to its ability to stabilize neuronal excitability .
- Potential Anti-Diabetic Effects: Recent studies suggest that derivatives of barbituric acid may exhibit anti-diabetic properties, potentially influencing glucose metabolism .
Research Applications
The versatility of 5-ethyl-5-(2-hydroxyethyl)barbituric acid extends into research applications:
- Pharmacological Studies: Researchers investigate its effects on neurotransmitter systems, particularly GABAergic transmission, to understand its role in anxiety and seizure management .
- Metabolic Studies: The compound's biotransformation has been studied to identify metabolites that could have distinct pharmacological profiles or therapeutic potentials .
Case Studies
-
Phenobarbital as an Antiepileptic Drug:
- Phenobarbital, derived from barbituric acid, has been extensively used for controlling seizures in both adults and children. Its long half-life allows for once-daily dosing, improving patient compliance.
- A study demonstrated that phenobarbital effectively reduced seizure frequency in pediatric patients with refractory epilepsy .
- Investigating Anti-Diabetic Properties:
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as nonselective central nervous system depressants by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall depressant effect .
Comparison with Similar Compounds
Table 1: Substituents and Molecular Properties of Selected Barbiturates
Key Observations :
- Hydroxyalkyl groups (e.g., 3-hydroxybutyl) enhance metabolic elimination via oxidation .
- Branched alkyl chains (e.g., 1,3-dimethylbutyl) correlate with convulsant effects, contrasting with linear hydroxyalkyl derivatives’ sedative properties .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Barbiturates
Mechanistic Insights :
- Hydroxy groups in the side chain reduce lipophilicity, limiting blood-brain barrier penetration and diminishing CNS activity .
- Conformational preferences of substituents (e.g., isopropyl termini in convulsants) determine receptor binding specificity .
Metabolic Pathways
Table 3: Metabolic Transformations of Barbiturates
Contradictions :
- Pentobarbital is metabolized faster in dogs than humans, suggesting species-dependent enzymatic pathways .
- Rat liver microsomes produce hydroxysecobarbital isomers, mirroring urinary metabolites in humans .
Physicochemical Properties
Table 4: Physicochemical Comparison
Biological Activity
Barbituric acid derivatives, including 5-ethyl-5-(2-hydroxyethyl)-barbituric acid, are significant in pharmacology due to their diverse biological activities. These compounds are primarily known for their sedative and hypnotic effects, but recent studies have expanded their potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of 5-ethyl-5-(2-hydroxyethyl)-barbituric acid, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Characterization
5-Ethyl-5-(2-hydroxyethyl)-barbituric acid is synthesized through the condensation of malonic ester with urea, followed by modifications such as bromination and amination. The structural characterization often employs techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of barbituric acid derivatives against various bacterial and fungal strains. The biological activity of 5-ethyl-5-(2-hydroxyethyl)-barbituric acid has been evaluated in comparison with standard antibiotics.
Table 1: Antimicrobial Activity of Barbituric Acid Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Ethyl-5-(2-hydroxyethyl)-BA | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL | |
| Candida albicans | 100 µg/mL | |
| Sodium Barbitone | Staphylococcus aureus | 30 µg/mL |
| Escherichia coli | 60 µg/mL | |
| Candida albicans | 80 µg/mL |
The data indicate that 5-ethyl-5-(2-hydroxyethyl)-barbituric acid exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Activity
Emerging research suggests that barbituric acid derivatives may also possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Anticancer Effects
A study investigated the effects of a modified barbituric acid derivative on MCF-7 cells. The compound demonstrated an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . This suggests a potential role for these compounds in cancer treatment protocols.
The biological activity of barbituric acid derivatives is attributed to their interaction with various biological targets:
- GABA Receptor Modulation : Barbiturates enhance the action of gamma-aminobutyric acid (GABA) at GABA(A) receptors, leading to increased inhibitory neurotransmission. This mechanism underlies their sedative properties .
- Antimicrobial Mechanism : The antimicrobial activity is thought to result from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
